Cas no 2305-79-5 (4,5,6,7-Tetrahydro-1H-indazole)

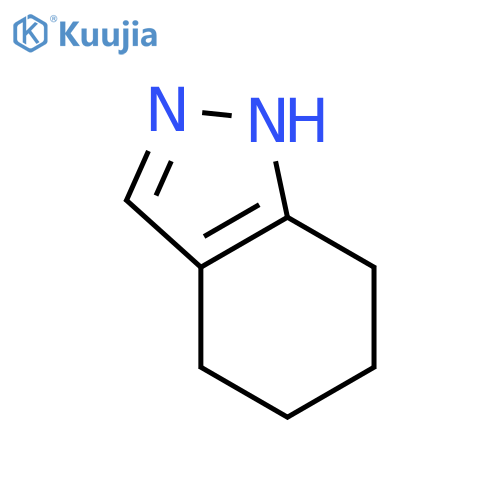

2305-79-5 structure

商品名:4,5,6,7-Tetrahydro-1H-indazole

4,5,6,7-Tetrahydro-1H-indazole 化学的及び物理的性質

名前と識別子

-

- 4,5,6,7-Tetrahydro-1H-indazole

- 4,5,6,7-Tetrahydro-2H-indazole

- 4,5,6,7-Tetrahydroindazole

- 1H-4,5,6,7-tetrahydroindazole

- 4,5,6,7-Tetrahydro-1(2)H-indazol

- 4,5,6,7-tetrahydro-1(2)H-indazole

- 4,5,6,7-tetrahydrobenzo[d]pyrazole

- F3379-0301

- 1H-Indazole, 4,5,6,7-tetrahydro-

- 3,4-Tetramethylenepyrazole

- 4 5 6 7 Tetrahydroindazole

- GDSQTWDUCDSZEY-UHFFFAOYSA-N

- NSC195333

- 4,6,7-Tetrahydroindazole

- 4,6,7-Tetrahydro-1H-indazole

- 3,4-Tetramethylene-1H-pyrazole

- 1H-Indazole,5,6,7-tetrah

- EN300-76433

- Z431947164

- 2305-79-5

- EINECS 218-977-9

- AM85312

- AKOS005143086

- SCHEMBL10509

- SCHEMBL17616054

- NSC 195333

- A816537

- DTXSID50177615

- CHEMBL1817866

- Q63393170

- AKOS002300437

- NS00027338

- 1H-Indazole,4,5,6,7-tetrahydro-

- SY017712

- FT-0617131

- P10028

- 1H-Indazole,5,6,7-tetrahydro-

- CS-0052539

- J-014965

- MFCD00014565

- DMK7V56VG7

- 4,5,6,7-tetrahydro-1H-indazol

- 4,5,6,7-Tetrahydroindazole, 98%

- PB42174

- NSC-195333

- AS-50370

- 15409-56-0

- STK328048

- ALBB-017225

- indazole, 4,5,6,7-tetrahydro-

- 2H-indazole, 4,5,6,7-tetrahydro-

- BBL034765

-

- MDL: MFCD00014565

- インチ: 1S/C7H10N2/c1-2-4-7-6(3-1)5-8-9-7/h5H,1-4H2,(H,8,9)

- InChIKey: GDSQTWDUCDSZEY-UHFFFAOYSA-N

- ほほえんだ: N1([H])C2=C(C([H])=N1)C([H])([H])C([H])([H])C([H])([H])C2([H])[H]

- BRN: 2420

計算された属性

- せいみつぶんしりょう: 122.08400

- どういたいしつりょう: 122.084

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 103

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 2

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 28.7

じっけんとくせい

- 色と性状: 白色又は黄色の結晶粉末

- 密度みつど: 1.133

- ゆうかいてん: 83-85 °C (lit.)

- ふってん: 140-142°C 2mm

- フラッシュポイント: 140-142°C/2mm

- 屈折率: 1.573

- PSA: 28.68000

- LogP: 1.28850

- ようかいせい: 不溶性

4,5,6,7-Tetrahydro-1H-indazole セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36

-

危険物標識:

- ちょぞうじょうけん:2-8°C

- セキュリティ用語:S26;S36

- 危険レベル:IRRITANT

- リスク用語:R36/37/38

4,5,6,7-Tetrahydro-1H-indazole 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4,5,6,7-Tetrahydro-1H-indazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-76433-0.25g |

4,5,6,7-tetrahydro-1H-indazole |

2305-79-5 | 95.0% | 0.25g |

$19.0 | 2025-03-22 | |

| Enamine | EN300-76433-5.0g |

4,5,6,7-tetrahydro-1H-indazole |

2305-79-5 | 95.0% | 5.0g |

$37.0 | 2025-03-22 | |

| Chemenu | CM149882-5g |

4,5,6,7-Tetrahydro-2H-indazole |

2305-79-5 | 95%+ | 5g |

$78 | 2024-07-28 | |

| TRC | B416288-10mg |

4,5,6,7-Tetrahydro-1H-indazole |

2305-79-5 | 10mg |

$ 50.00 | 2022-06-07 | ||

| Apollo Scientific | OR909279-25g |

4,5,6,7-Tetrahydroindazole |

2305-79-5 | 98% | 25g |

£222.00 | 2024-05-25 | |

| Life Chemicals | F3379-0301-20mg |

4,5,6,7-tetrahydro-1H-indazole |

2305-79-5 | 90%+ | 20mg |

$148.5 | 2023-11-21 | |

| Life Chemicals | F3379-0301-30mg |

4,5,6,7-tetrahydro-1H-indazole |

2305-79-5 | 90%+ | 30mg |

$178.5 | 2023-04-26 | |

| Life Chemicals | F3379-0301-10mg |

4,5,6,7-tetrahydro-1H-indazole |

2305-79-5 | 90%+ | 10mg |

$118.5 | 2023-11-21 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY017712-5g |

4,5,6,7-Tetrahydro-1H-indazole |

2305-79-5 | ≥95% | 5g |

¥225.0 | 2023-09-15 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB03351-1g |

4,5,6,7-Tetrahydro-1H-indazole |

2305-79-5 | 97% | 1g |

¥145 | 2023-09-15 |

4,5,6,7-Tetrahydro-1H-indazole 関連文献

-

Paulo A. Moraes,Marcio M. Lobo,Mário A. Marangoni,Alexandre R. Meyer,Clarissa P. Frizzo,Helio G. Bonacorso,Marcos A. P. Martins,Nilo Zanatta Org. Biomol. Chem. 2019 17 2384

-

Balakrishna Aegurla,Rama Krishna Peddinti Org. Biomol. Chem. 2017 15 9643

-

Johannes Teichert,Pascal Oulié,Kane Jacob,Laure Vendier,Michel Etienne,Rosa M. Claramunt,Concepción López,Carlos Pérez Medina,Ibon Alkorta,José Elguero New J. Chem. 2007 31 936

-

4. Positional isomers in the 4,5,6,7-tetrahydro-3-oxo-2H-indazolecarboxylic acid seriesVinko ?kari?,Vera Turjak-Zebi? J. Chem. Soc. Perkin Trans. 1 1979 2099

-

Haroon ur Rashid,Marco Antonio Utrera Martines,Adriana Pereira Duarte,Juliana Jorge,Shagufta Rasool,Riaz Muhammad,Nasir Ahmad,Muhammad Naveed Umar RSC Adv. 2021 11 6060

2305-79-5 (4,5,6,7-Tetrahydro-1H-indazole) 関連製品

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2305-79-5)4,5,6,7-Tetrahydro-1H-indazole

清らかである:99%

はかる:25g

価格 ($):254.0